
SMIP004
Übersicht
Beschreibung
SMIP004 ist vor allem für seine Fähigkeit bekannt, selektiv Apoptose in Krebszellen, insbesondere in menschlichen Prostata- und Brustkrebszellen, zu induzieren .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Reaktion von 4-Butyl-2-methylanilin mit Essigsäureanhydrid unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan statt, wobei eine Base wie Pyridin die Reaktion erleichtert. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .
Wissenschaftliche Forschungsanwendungen
SMIP004 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen verschiedener chemischer Reaktionen und Bedingungen zu untersuchen.
Biologie: this compound wird in biologischen Studien eingesetzt, um seine Auswirkungen auf zelluläre Prozesse, insbesondere Apoptose, zu verstehen.
Medizin: Die Verbindung wird ausgiebig auf ihre potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht.
Industrie: this compound wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität des mitochondrialen Komplexes I hemmt, wobei es speziell auf die NDUFS2-Untereinheit abzielt. Diese Hemmung führt zu einer Abnahme der ATP-Produktion, was zu erhöhtem oxidativen Stress und Apoptose in Krebszellen führt. Die Verbindung reguliert auch SKP2 herunter, ein Protein, das an der Zellzyklusregulation beteiligt ist, und stabilisiert p27, einen Zyklinkinase-Inhibitor .
Wirkmechanismus
Mode of Action
SMIP004 operates through a unique ubiquinone uncompetitive mechanism of inhibition . It binds to a distinct N-terminal region of the NDUFS2 subunit, leading to the rapid disassembly of Complex I . This interaction inhibits the activity of the complex, disrupting the normal flow of electrons through the electron transport chain .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, glucose limitation can enhance the cytotoxicity of this compound against cancer cells . Moreover, the compound’s effectiveness can be influenced by the microenvironment of the tumor, including factors such as oxygen and nutrient availability
Biochemische Analyse
Biochemical Properties
SMIP004 is known to interact with several key enzymes and proteins within the cell. It inhibits the NADH:ubiquinone oxidoreductase (complex I) of the mitochondrial electron transport chain . This interaction is unique as it involves an uncompetitive mechanism of inhibition . Additionally, this compound has been identified as a SKP2 E3 ligase inhibitor, which leads to the stabilization of p27, a protein involved in cell cycle regulation .
Cellular Effects
This compound has been shown to have profound effects on various types of cells, particularly cancer cells. It selectively induces apoptosis in human prostate cancer cells . In breast cancer cells, this compound treatment inhibits oxygen consumption and metabolically induced aerobic glycolysis, as well as oxidative stress . This leads to an enhanced anti-cancer activity in 3D culture compared to 2D monolayer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with mitochondrial complex I and SKP2. It inhibits complex I through a unique ubiquinone uncompetitive mechanism of inhibition that involves a distinct N-terminal region of the catalytic subunit NDUFS2 . This leads to rapid disassembly of complex I . As a SKP2 inhibitor, this compound downregulates SKP2 and stabilizes p27, thereby inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have a potent inhibitory effect on the growth of prostate and breast cancer xenografts in mice . It induces cell apoptosis and inhibits DNA-damage response, showing remarkable inhibitory effects after radiation in breast cancer .
Metabolic Pathways
This compound is involved in the mitochondrial electron transport chain where it inhibits the NADH:ubiquinone oxidoreductase (complex I) . This interaction disrupts the normal flow of electrons within the chain, affecting ATP production and leading to increased production of reactive oxygen species .
Vorbereitungsmethoden
The synthesis of SMIP004 involves the reaction of 4-butyl-2-methylaniline with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like pyridine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
SMIP004 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.
Vergleich Mit ähnlichen Verbindungen
SMIP004 ist in seinem Wirkmechanismus im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Während Verbindungen wie Piericidin A ebenfalls den mitochondrialen Komplex I hemmen, tun sie dies über einen Ubiquinon-kompetitiven Mechanismus. Im Gegensatz dazu hemmt this compound Komplex I über einen Ubiquinon-unkompetitiven Mechanismus, was es zu einem selektiveren und potentere Hemmer macht . Ähnliche Verbindungen umfassen:
Piericidin A: Ein Ubiquinon-kompetitiver Inhibitor des mitochondrialen Komplexes I.
Rotenon: Ein weiterer Inhibitor des mitochondrialen Komplexes I, jedoch mit einem anderen Wirkmechanismus.
Biologische Aktivität
SMIP004, chemically known as N-(4-butyl-2-methyl-phenyl) acetamide, has emerged as a significant compound in cancer research, particularly for its selective apoptotic effects on prostate and breast cancer cells. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.
This compound primarily functions as an SKP2 (S-phase kinase-associated protein 2) inhibitor , which plays a crucial role in regulating the cell cycle by promoting the degradation of the cyclin-dependent kinase inhibitor p27 . By inhibiting SKP2, this compound stabilizes p27 levels, leading to cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- Induction of Apoptosis : this compound triggers apoptosis selectively in cancer cells by disrupting mitochondrial function and inducing oxidative stress. This process activates the unfolded protein response (UPR), which is critical for cellular stress management .
- Cell Cycle Arrest : The compound facilitates G1 phase arrest by downregulating cyclin D1 and upregulating CDK inhibitors such as p21 and p27 .
- Oxidative Stress : this compound enhances mitochondrial reactive oxygen species (ROS) production, contributing to cellular damage and apoptosis .
In Vitro Studies
- Prostate Cancer Cells : In LNCaP prostate cancer cells, this compound was shown to induce apoptosis through mitochondrial disruption and activation of pro-apoptotic signaling pathways. A study indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis .
- Breast Cancer Cells : Similar effects were observed in breast cancer xenografts, where this compound inhibited tumor growth effectively .
In Vivo Studies
- Xenograft Models : In animal models, this compound demonstrated potent anti-tumor activity against prostate and breast cancer xenografts. The compound not only reduced tumor size but also improved survival rates in treated mice .
Data Table: Summary of Biological Activities
Case Studies
Recent studies have highlighted the potential of this compound in clinical settings:
- Case Study 1 : A retrospective analysis showed that patients treated with compounds targeting SKP2 exhibited improved outcomes compared to those receiving standard therapies. The findings suggest that integrating SKP2 inhibitors like this compound could enhance therapeutic efficacy in resistant cancer types .
- Case Study 2 : Another study focused on the use of this compound in combination therapies for advanced prostate cancer, demonstrating synergistic effects when used alongside traditional chemotherapeutics .
Eigenschaften
IUPAC Name |
N-(4-butyl-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMECVBUGMWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372672 | |
Record name | N-(4-Butyl-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143360-00-3 | |
Record name | N-(4-Butyl-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-butyl-2-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.